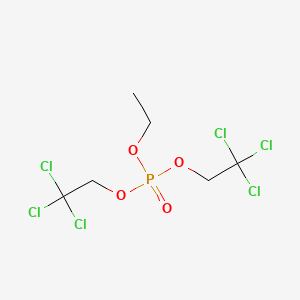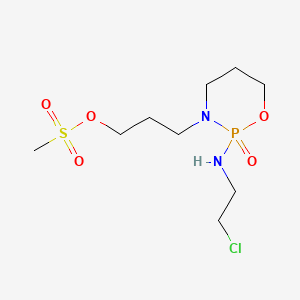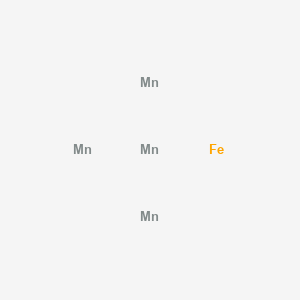
Iron;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron and manganese are two essential transition metals that play significant roles in various industrial, biological, and environmental processes. When combined, they form compounds that exhibit unique properties and applications. These compounds are often used in catalysis, water treatment, and as precursors for other chemical reactions.
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This involves the simultaneous precipitation of iron and manganese ions from a solution, typically using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. The sol-gel process can produce highly homogeneous and pure iron-manganese compounds.
Hydrothermal Synthesis: This method involves the reaction of iron and manganese salts in an aqueous solution at high temperatures and pressures. It is particularly useful for producing crystalline materials.
Industrial Production Methods:
Blast Furnace Reduction: Iron and manganese ores are reduced in a blast furnace using carbon as a reducing agent. This method is commonly used in the production of ferromanganese, an alloy of iron and manganese.
Electrolytic Reduction: This method involves the electrolytic reduction of iron and manganese salts in an aqueous solution. It is used to produce high-purity iron-manganese compounds.
Types of Reactions:
Oxidation-Reduction Reactions: Iron and manganese compounds can undergo redox reactions, where they either gain or lose electrons. For example, manganese dioxide can be reduced to manganese oxide, while iron can be oxidized to iron oxide.
Substitution Reactions: These compounds can participate in substitution reactions where one ligand in the compound is replaced by another. For example, iron-manganese complexes can undergo ligand exchange reactions.
Complexation Reactions: Iron and manganese can form complex compounds with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are frequently used reducing agents.
Ligands: EDTA, ammonia, and various organic ligands are used in complexation reactions.
Major Products:
Iron Oxides and Manganese Oxides: These are common products of oxidation reactions.
Iron-Manganese Complexes: These are formed in complexation reactions and have various applications in catalysis and material science.
Chemistry:
Catalysis: Iron-manganese compounds are used as catalysts in various chemical reactions, including oxidation and hydrogenation reactions.
Material Science: These compounds are used in the synthesis of advanced materials, such as battery electrodes and magnetic materials.
Biology:
Enzyme Mimics: Iron-manganese complexes are studied as mimics of natural enzymes, such as catalase and superoxide dismutase.
Nutritional Supplements: Manganese is an essential trace element, and iron-manganese supplements are used to treat deficiencies.
Medicine:
Anticancer Agents: Some iron-manganese complexes have shown potential as anticancer agents due to their ability to generate reactive oxygen species.
Imaging Agents: These compounds are explored as contrast agents in magnetic resonance imaging (MRI).
Industry:
Water Treatment: Iron-manganese compounds are used to remove contaminants, such as arsenic and chromium, from water.
Steel Production: Manganese is a crucial component in steel production, improving its strength and durability.
Mechanism of Action
The mechanism of action of iron-manganese compounds varies depending on their application. In catalysis, these compounds often act by facilitating electron transfer reactions. In biological systems, they can mimic the activity of natural enzymes by catalyzing the breakdown of reactive oxygen species. The molecular targets and pathways involved include:
Electron Transfer Pathways: In catalysis, iron-manganese compounds facilitate electron transfer between reactants.
Reactive Oxygen Species Generation: In biological systems, these compounds can generate reactive oxygen species, which can damage cellular components and have therapeutic effects.
Comparison with Similar Compounds
Iron Oxides: These compounds are widely used in catalysis, magnetic materials, and as pigments.
Manganese Oxides: These are used in battery materials, catalysis, and water treatment.
Cobalt-Manganese Compounds: These compounds are used in similar applications, such as catalysis and battery materials.
Uniqueness: Iron-manganese compounds are unique due to their ability to combine the properties of both iron and manganese. This combination allows for enhanced catalytic activity, improved material properties, and versatile applications in various fields.
Properties
CAS No. |
37381-81-0 |
|---|---|
Molecular Formula |
FeMn4 |
Molecular Weight |
275.60 g/mol |
IUPAC Name |
iron;manganese |
InChI |
InChI=1S/Fe.4Mn |
InChI Key |
WBZPETMDFJZHGR-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


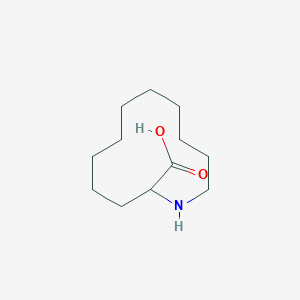
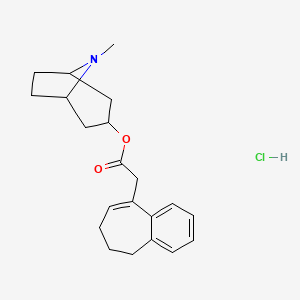
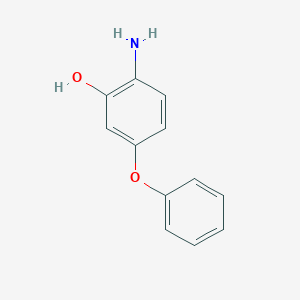
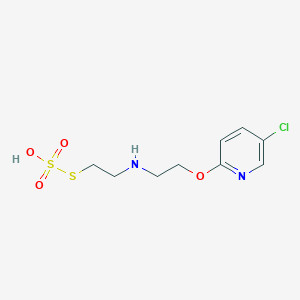
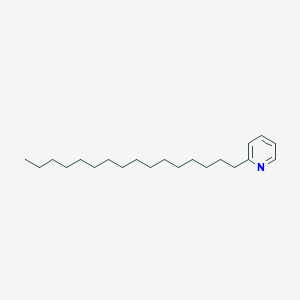
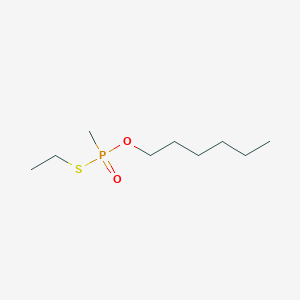
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
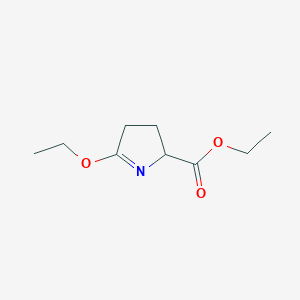

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)

